molecular formula C12H20N2O3 B1428225 Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate CAS No. 1273568-51-6

Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate

Cat. No.: B1428225
CAS No.: 1273568-51-6
M. Wt: 240.3 g/mol
InChI Key: UGRDCDSOKKHHIV-DTWKUNHWSA-N
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Description

Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate is a complex organic compound with the molecular formula C₁₂H₂₀N₂O₃. It is characterized by its unique structure, which includes a pyrrolopyridine core and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor, such as a diaminopyridine derivative, followed by oxidation to introduce the keto group. The tert-butyl ester group is then introduced through esterification reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules.

  • Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly in the areas of neurology and cardiology.

  • Industry: It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Pyrrolopyridine derivatives

  • Other esters with similar core structures

  • Compounds with similar oxidation states and functional groups

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Properties

IUPAC Name

tert-butyl (3aS,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRDCDSOKKHHIV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCNC(=O)[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 2
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 3
Reactant of Route 3
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 4
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 5
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 6
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate

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